N-[2-(4-Cyclohexyl-1,3-thiazol-2-yl)ethyl]prop-2-enamide
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Overview
Description
N-[2-(4-Cyclohexyl-1,3-thiazol-2-yl)ethyl]prop-2-enamide is a synthetic organic compound featuring a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Cyclohexyl-1,3-thiazol-2-yl)ethyl]prop-2-enamide typically involves the formation of the thiazole ring followed by the introduction of the cyclohexyl and prop-2-enamide groups. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. Subsequent steps involve the alkylation or acylation reactions to introduce the cyclohexyl and prop-2-enamide groups .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Cyclohexyl-1,3-thiazol-2-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bonds or the thiazole ring itself.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the prop-2-enamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring or the prop-2-enamide group .
Scientific Research Applications
N-[2-(4-Cyclohexyl-1,3-thiazol-2-yl)ethyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Studied for its interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as antibacterial, antifungal, and anti-inflammatory properties.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(4-Cyclohexyl-1,3-thiazol-2-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities, such as antibacterial and antifungal properties.
Thiazole derivatives: Other thiazole derivatives, such as sulfathiazole and ritonavir, also demonstrate diverse biological activities.
Uniqueness
N-[2-(4-Cyclohexyl-1,3-thiazol-2-yl)ethyl]prop-2-enamide is unique due to its specific substitution pattern, which imparts distinct biological properties. The presence of the cyclohexyl group and the prop-2-enamide moiety can influence its interaction with biological targets, potentially leading to unique therapeutic effects .
Properties
IUPAC Name |
N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-2-13(17)15-9-8-14-16-12(10-18-14)11-6-4-3-5-7-11/h2,10-11H,1,3-9H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIVENLAELLTJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1=NC(=CS1)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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